molecular formula C13H13N7O B7142430 N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B7142430
M. Wt: 283.29 g/mol
InChI Key: UWLRLXSPCNONRE-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a tetrazole ring, which contributes to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c1-3-10-6-11(15-8(2)14-10)16-13(21)9-4-5-12-17-18-19-20(12)7-9/h4-7H,3H2,1-2H3,(H,14,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRLXSPCNONRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)NC(=O)C2=CN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine precursor, followed by the introduction of the tetrazole moiety through cyclization reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethyl-2-methylpyrimidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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